molecular formula C9H16N4OS2 B2386263 1-Tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 886938-57-4

1-Tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2386263
CAS No.: 886938-57-4
M. Wt: 260.37
InChI Key: SKAZFMJVCWHLFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 1-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)urea, is 1S/C7H12N4OS/c1-7(2,3)4-10-11-6(13-4)9-5(8)12/h1-3H3,(H3,8,9,11,12) . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Structure-Based Design in Medicinal Chemistry

Research efforts include the structure-based design and synthesis of urea derivatives to inhibit specific enzymes. For example, a study by Getlik et al. (2012) described the synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), indicating the potential therapeutic applications of similar urea derivatives in treating diseases related to p38α MAPK activity (Getlik et al., 2012).

Advanced Organic Synthesis Techniques

Urea derivatives are versatile intermediates in organic synthesis. Ellman et al. (2002) highlighted the use of N-tert-butanesulfinyl imines, closely related to urea derivatives, for the asymmetric synthesis of amines, demonstrating the importance of urea and its derivatives in synthesizing enantioenriched compounds (Ellman et al., 2002).

Microwave-Assisted Synthesis

Li and Chen (2008) developed a microwave-assisted method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of this compound in facilitating rapid and efficient synthesis processes (Li & Chen, 2008).

Insecticidal Activity

Urea derivatives have been explored for their potential in agriculture, particularly as insecticides. Wang et al. (2011) designed and synthesized N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole, demonstrating significant insecticidal activities against certain pests (Wang et al., 2011).

Environmental and Material Science Applications

Further, studies have investigated the structural and electronic properties of urea derivatives, indicating their potential in developing new materials with specific electronic characteristics. For example, Filatre-Furcate et al. (2016) explored the electronic structure of single-component conductors derived from bulky substituents, including urea derivatives, for their application in molecular electronics (Filatre-Furcate et al., 2016).

Properties

IUPAC Name

1-tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS2/c1-5-15-8-13-12-7(16-8)10-6(14)11-9(2,3)4/h5H2,1-4H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAZFMJVCWHLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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